1-(Bromomethyl)-1,4,4-trifluorocyclohexane
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Overview
Description
1-(Bromomethyl)-1,4,4-trifluorocyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a bromomethyl group and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1,4,4-trifluorocyclohexane typically involves the bromination of 1-methyl-1,4,4-trifluorocyclohexane. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent results. Additionally, the purification of the final product is often carried out using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1,4,4-trifluorocyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents, although these reactions are less common compared to substitution and elimination.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Major Products:
Nucleophilic Substitution: Products include alcohols, amines, and thiols depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene.
Scientific Research Applications
1-(Bromomethyl)-1,4,4-trifluorocyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of fluorinated polymers and other materials with unique properties such as high thermal stability and chemical resistance.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1,4,4-trifluorocyclohexane primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The presence of fluorine atoms enhances the compound’s stability and influences its reactivity by inductive effects .
Comparison with Similar Compounds
- 1-(Chloromethyl)-1,4,4-trifluorocyclohexane
- 1-(Iodomethyl)-1,4,4-trifluorocyclohexane
- 1-(Bromomethyl)-1,4,4-difluorocyclohexane
Comparison: 1-(Bromomethyl)-1,4,4-trifluorocyclohexane is unique due to the presence of three fluorine atoms, which significantly affect its chemical properties compared to its analogs. The bromomethyl group provides a balance between reactivity and stability, making it more versatile in synthetic applications compared to the chloromethyl and iodomethyl derivatives .
Properties
Molecular Formula |
C7H10BrF3 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
1-(bromomethyl)-1,4,4-trifluorocyclohexane |
InChI |
InChI=1S/C7H10BrF3/c8-5-6(9)1-3-7(10,11)4-2-6/h1-5H2 |
InChI Key |
XPICDALBSLHLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CBr)F)(F)F |
Origin of Product |
United States |
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